Pradimicin FA-1

Description

Properties

Molecular Formula |

C40H44N2O19 |

|---|---|

Molecular Weight |

856.8 g/mol |

IUPAC Name |

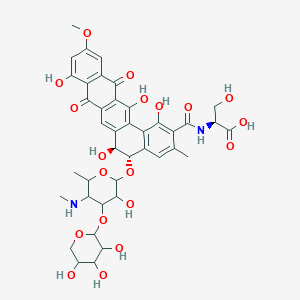

(2S)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C40H44N2O19/c1-11-5-17-24(31(50)21(11)37(54)42-18(9-43)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-34(53)36(26(41-3)12(2)59-40)61-39-33(52)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-41,43-45,48-53H,9-10H2,1-4H3,(H,42,54)(H,55,56)/t12?,18-,20?,26?,29-,30?,33?,34?,35-,36?,39?,40?/m0/s1 |

InChI Key |

SFXVRNRSRKABOY-COGVIQRPSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Synonyms |

pradimicin FA 1 pradimicin FA-1 |

Origin of Product |

United States |

Biosynthesis and Fermentative Production of Pradimicin Fa 1

Producing Microorganisms and Genetic Basis

The primary source for pradimicin FA-1 and its related compounds is Actinomadura hibisca. Genetic studies have been instrumental in identifying the machinery responsible for its synthesis.

Role of Actinomadura hibisca in Production

Actinomadura hibisca is the native producer of pradimicins, including this compound. This actinomycete species synthesizes these complex polyketide antibiotics through a dedicated biosynthetic pathway. The organism's genetic makeup harbors the necessary genes to construct the characteristic dihydrobenzo[α]naphthacenequinone core, along with the enzymes required for subsequent modifications, such as glycosylation and amino acid incorporation. Research has shown that specific strains, like A. hibisca P157-2, are key producers, and modifications to these strains or their culture conditions can significantly influence pradimicin yields and the production of specific analogs. nih.govamazonaws.comnih.govnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The complete biosynthetic gene cluster (BGC) for pradimicins has been identified and sequenced in Actinomadura hibisca P157-2. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs). amazonaws.comnih.gov These ORFs encode a type II polyketide synthase (PKS) responsible for the core aglycone structure, enzymes involved in sugar biosynthesis, tailoring enzymes for post-assembly modifications, and two resistance proteins. Key components identified include ketosynthase genes (e.g., prmA, prmB) essential for polyketide chain elongation, and genes for tailoring enzymes such as cytochrome P450 monooxygenases (pdmJ, pdmW), amino acid ligases (pdmN), and glycosyltransferases (pdmQ, pdmS). amazonaws.comnih.govresearchgate.netusu.edursc.org The characterization of these genes has provided a foundational understanding of the pradimicin biosynthetic machinery.

Directed Biosynthesis Strategies for this compound and Analogs

Directed biosynthesis involves manipulating the metabolic pathways of the producing organism or its precursors to generate specific compounds or analogs. This approach has been successfully employed to produce this compound and related molecules.

Precursor Feeding and Amino Acid Incorporation

The production of this compound is a prime example of directed biosynthesis through precursor feeding. Specifically, the addition of D-serine to the culture medium of Actinomadura hibisca strains, such as P157-2 or A2493, leads to the substitution of D-alanine with D-serine at the C-15 position of the aglycone. nih.govrsc.orgcapes.gov.brrhhz.netnih.govplos.orgresearchgate.netdntb.gov.ua This results in the formation of this compound, a D-serine analog of pradimicin A. Similarly, pradimicin FA-2, the des-N-methyl analog of FA-1, is co-produced under these conditions. nih.govcapes.gov.br Feeding studies with labeled precursors, such as sodium [1-13C]-acetate and D-[1-13C]-alanine, have also confirmed the biosynthetic origins of the aglycone, demonstrating its derivation from 12 acetate (B1210297) units and one alanine (B10760859) unit. researchgate.net

Microbial Modification Techniques

Beyond simple precursor feeding, microbial modification techniques, including genetic manipulation, can be employed to enhance pradimicin production or generate novel derivatives. For instance, metabolic engineering strategies involving the overexpression of genes like metK1-sp and afsR-sp from Streptomyces species in A. hibisca have led to significant increases in pradimicin production, with fold-increases ranging from 2.1 to 4.5 times compared to the parental strain. nih.gov Furthermore, mutations in specific genes, such as those affecting acetyl-CoA carboxylase (prmP3), have been shown to reduce pradimicin production by up to 62%, highlighting the importance of precursor supply. amazonaws.comnih.gov Studies have also explored the modification of existing pradimicins, such as the generation of 11-O-demethyl and 11-O-L-xylosyl analogs through microbial transformation. nih.gov

Enzymatic Pathways in Pradimicin Biosynthesis

The biosynthesis of this compound involves a complex interplay of enzymes, including polyketide synthases, tailoring enzymes, and glycosyltransferases, which modify the core structure.

The biosynthesis begins with a type II polyketide synthase (PKS) complex, comprising enzymes like PdmA, PdmB, and PdmC, which assemble the dihydrobenzo[α]naphthacenequinone aglycone from malonyl-CoA extender units and an acetyl-CoA starter unit. amazonaws.comnih.govrsc.org This core structure undergoes several tailoring steps. Cytochrome P450 monooxygenases, such as PdmJ and PdmW, introduce hydroxyl groups at specific positions (e.g., C-5 and C-6). nih.govresearchgate.netusu.edursc.org An amino acid ligase, PdmN, is responsible for attaching the D-alanine or D-serine moiety at the C-15 position. nih.govrsc.org

The glycosylation process involves dedicated O-glycosyltransferases. PdmS is implicated in the attachment of the first sugar moiety (thomosamine), leading to pradimicin B, which is then further glycosylated by PdmQ to form pradimicin A. researchgate.net Methyltransferases, such as PdmO (N-methyltransferase), PdmF (C-11 O-methyltransferase), and PdmT (7-OH O-methyltransferase), are also crucial for introducing methyl groups at specific positions, contributing to the structural diversity of pradimicins. usu.edu

Table 1: Key Enzymes in Pradimicin Biosynthesis

| Enzyme Class | Example Gene(s) | Role | Reference(s) |

| Type II Polyketide Synthase | pdmA, pdmB, pdmC | Assembly of the core dihydrobenzo[α]naphthacenequinone aglycone | amazonaws.comnih.govrsc.org |

| Cytochrome P450 Monooxygenase | pdmJ, pdmW | Hydroxylation at specific positions (e.g., C-5, C-6) | nih.govresearchgate.netusu.edursc.org |

| Amino Acid Ligase | pdmN | Attachment of D-alanine or D-serine at C-15 | nih.govrsc.org |

| O-Glycosyltransferase | pdmS, pdmQ | Glycosylation of the aglycone and sugar moieties | researchgate.netusu.edu |

| Methyltransferase | pdmO, pdmF, pdmT | Methylation of amino sugar moiety, C-11, and 7-OH positions | usu.edu |

Structural Analogs and Derivatives of Pradimicin Fa 1

Naturally Occurring Analogs (e.g., Pradimicin FA-2)

Naturally occurring analogs often arise from variations in the producing microorganism's biosynthetic pathways or through directed biosynthesis. Pradimicin FA-2 is a notable naturally occurring analog of pradimicin FA-1. It shares the common 5,6-dihydrobenzo[a]naphthacenequinone core structure substituted by D-serine at C-15, similar to FA-1. However, FA-2 differs in its disaccharide moiety at C-5, being the des-N-methyl analog of this compound capes.gov.brnih.govresearchgate.net. Both FA-1 and FA-2 were produced via directed biosynthesis by supplementing the culture medium of Actinomadura hibisca strains with D-serine capes.gov.brnih.gov. Their in vitro and in vivo antifungal activities have been reported to be comparable to that of pradimicin A capes.gov.brnih.govresearchgate.netnih.gov.

Semisynthetic and Chemically Modified Derivatives

Chemical modifications of pradimicins aim to improve their physicochemical properties, such as water solubility and stability, and to fine-tune their biological activities.

Semisynthetic derivatives, such as N,N-dimethylpradimicin E and N,N-dimethylpradimicin FA-2, have been synthesized through reductive alkylation. This process involves the introduction of two methyl groups onto the amino functional group of the parent compounds, pradimicin E and FA-2, respectively capes.gov.br. The synthesis of N,N-dimethylpradimicin E, for instance, can be achieved via reductive alkylation of pradimicin E hydrochloride using formaldehyde (B43269) and sodium cyanoborohydride under controlled pH conditions . These N,N-dimethylated derivatives have demonstrated enhanced water solubility and improved animal tolerance compared to their parent compounds capes.gov.br. N,N-Dimethylpradimicin FA-2, in particular, has shown effectiveness in in vivo fungal infection models capes.gov.br. Research indicates that these modifications can lead to in vitro antifungal activity superior to pradimicin A capes.gov.br.

Modifications at the C-11 position of the pradimicin aglycone have proven to be a fruitful area for developing derivatives with retained or enhanced antifungal activity epo.orgnih.govnih.gov. The naturally occurring pradimicins typically possess a methoxy (B1213986) group at C-11.

C-11 Modified Pradimicin Derivatives

11-O-Demethylated Analogs

11-O-Demethylated analogs represent a class of pradimicin derivatives where the methoxy group at the C-11 position is replaced by a hydroxyl group. These derivatives can be obtained through microbial modification or chemical synthesis. For example, null mutants in genes encoding O-methyltransferases involved in pradimicin biosynthesis, such as pdmF, have been shown to produce 11-O-demethyl shunt metabolites, including 11-O-demethylpradimicin A nih.gov. Chemical synthesis routes also allow for the preparation of these compounds from 11-hydroxy pradimicins epo.org.

11-O-L-Xylosyl Analogs

Another significant modification at the C-11 position involves the introduction of an L-xylosyl moiety. Pradimicins T1 and T2, for instance, are characterized by L-xylose substitution at the C-11 hydroxyl group nih.gov. These compounds were isolated from the culture broth of Actinomadura strains and showed in vitro antifungal activity nih.gov. The synthesis of such derivatives can also be achieved through chemical transformations of existing pradimicins epo.orgnih.gov.

Modifications at the C4'-position of the sugar moiety have also been explored to enhance the properties of pradimicins researchgate.netnih.govnih.govnii.ac.jp. These modifications include the synthesis of various N-alkyl, N-acyl, and other functionalized derivatives. For example, 4'-N-cyano, 4'-deamino-4'-nitroguanidino, and 4'-deamino-4'-ureido derivatives of pradimicins A and C were synthesized researchgate.netnih.gov. Among these, certain 4'-N-carboxyl substituted alkyl derivatives, such as the 4'-N-formyl derivative of pradimicin A, and 4'-axial-hydroxy derivatives have shown retained antifungal activity and improved water solubility compared to the parent compounds nih.govnii.ac.jp. Specifically, the 4'-N-cyano derivative of PRM C exhibited comparable in vitro and in vivo antifungal activities along with good water solubility nih.gov.

C4'-Position Modified Pradimicin Derivatives

4'-N-Alkyl and 4'-N-Acyl Derivatives

Modifications at the 4'-amino group of the sugar moiety have been a significant area of investigation for pradimicin derivatives. The synthesis of these compounds typically involves derivatizing the parent pradimicins, such as Pradimicin A, C, and FA-1, often through trimethylsilylation followed by condensation with appropriate alkylating or acylating agents.

4'-N-Alkyl Derivatives: Research has demonstrated the synthesis of various 4'-N-alkyl derivatives. For instance, N,N-dimethyl pradimicins were synthesized by reductive alkylation of pradimicins A, E, and FA-2. These N,N-dimethylated analogs exhibited in vitro antifungal activity superior to that of pradimicin A jst.go.jpnih.gov. Specifically, N,N-dimethylpradimicin FA-2 showed notable improvements in water solubility and animal tolerance, proving effective in experimental in vivo fungal infection models jst.go.jpnih.gov. Other 4'-N-carboxyl substituted alkyl derivatives have also been synthesized, retaining the antifungal activity of the parent compounds and demonstrating enhanced water solubility researchgate.netnih.govresearchgate.net.

4'-N-Acyl Derivatives: Acylation at the 4'-amino group has also yielded derivatives with promising properties. The synthesis of 4'-N-acyl derivatives, such as the 4'-N-formyl derivative, was achieved through similar chemical strategies researchgate.netnih.gov. These compounds retained the antifungal activity of the parent pradimicins and showed improved water solubility researchgate.netnih.govresearchgate.net. Further exploration into modifications of the 4'-amino group included the synthesis of 4'-N-cyano derivatives, with the 4'-N-cyano derivative of Pradimicin C (2) exhibiting comparable in vitro and in vivo antifungal activities to the parent compounds, along with good water solubility nih.gov.

4'-Hydroxy Derivatives

Modifications targeting the 4'-hydroxyl group have also been explored. For example, 4'-hydroxy derivatives, such as the 4'-axial-hydroxy derivative (23), were synthesized from Pradimicin FA-2 in a multi-step sequence researchgate.netnih.govresearchgate.net. These modifications aimed to alter the compound's physicochemical properties while preserving its biological activity. The 4'-axial-hydroxy derivative (23) was found to retain the antifungal activity of the parent compounds and demonstrated a significant improvement in water solubility researchgate.netnih.govresearchgate.net.

Amide Derivatives

Amide derivatives represent another class of modified pradimicins investigated for their potential to mitigate aggregation and enhance biological utility. The strategy involved forming amide linkages, often at the carboxyl group of the pradimicin A aglycone, with various amino-containing moieties.

For instance, the 2-hydroxyethylamide derivative (PRM-EA) of Pradimicin A was synthesized to reduce aggregation. This derivative exhibited significantly reduced aggregation in aqueous media while retaining its specific binding to D-mannose. Furthermore, PRM-EA demonstrated the ability to stain glycoproteins, a property limited in the parent Pradimicin A due to its aggregation researchgate.net. Another example is the hydroxamic acid derivative (4) of Pradimicin A, which displayed potent D-mannose binding activity and significant antifungal activity comparable to Pradimicin A researchgate.netnih.gov. These findings suggest that amide formation is a promising strategy for developing less aggregative pradimicin derivatives with retained or improved biological functions researchgate.netnih.gov.

Impact of Structural Modifications on Biological Potency and Properties

The structural modifications discussed above have had a discernible impact on the biological potency and physicochemical properties of pradimicin derivatives, including those related to this compound.

Impact on Biological Potency: Many of the synthesized derivatives have successfully retained or even enhanced the antifungal potency of the parent compounds. Specifically, 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives were reported to maintain the antifungal activity comparable to the original pradimicins researchgate.netnih.govresearchgate.net. The N,N-dimethyl pradimicins demonstrated in vitro antifungal activity superior to Pradimicin A jst.go.jpnih.gov. Similarly, the hydroxamic acid derivative (4) showed potent antifungal activity comparable to Pradimicin A researchgate.netnih.gov, and the 4'-N-cyano derivative of Pradimicin C exhibited comparable activity nih.gov. This compound and FA-2 themselves showed antifungal activity comparable to Pradimicin A capes.gov.brnih.gov. The derivative BMY-28864, known for its water solubility, displayed potent in vitro activity against a broad spectrum of fungi nih.gov.

Impact on Physicochemical Properties: A key benefit observed across several derivative classes is the significant improvement in water solubility researchgate.netnih.govresearchgate.netnih.gov. This is a crucial property for pharmaceutical development, as it facilitates formulation and administration. Furthermore, amide derivatization strategies have proven effective in reducing the inherent tendency of pradimicins to aggregate in aqueous solutions, thereby improving their applicability in biological assays and potentially therapeutic settings researchgate.netresearchgate.netnih.gov. The N,N-dimethyl pradimicins also showed great improvement in water solubility and animal tolerance jst.go.jpnih.gov.

Summary of Derivative Impact:

| Derivative Class | Specific Examples/Modifications | Impact on Antifungal Potency | Impact on Properties |

| 4'-N-Alkyl Derivatives | N,N-dimethyl, 4'-N-carboxyl substituted alkyl | Retained or superior to parent compounds | Improved water solubility, improved animal tolerance |

| 4'-N-Acyl Derivatives | 4'-N-formyl, 4'-N-cyano | Retained or comparable to parent compounds | Improved water solubility |

| 4'-Hydroxy Derivatives | 4'-axial-hydroxy | Retained activity | Improved water solubility |

| Amide Derivatives | Hydroxamic acid derivative (4), 2-hydroxyethylamide derivative (PRM-EA) | Potent/comparable to parent compounds, retained Man-binding | Reduced aggregation, improved glycoprotein (B1211001) staining |

Molecular Mechanisms of Action of Pradimicin Fa 1 and Its Analogs

Carbohydrate-Binding (Lectin-Mimic) Activity

The primary mode of action of Pradimicin FA-1 and its analogs is their ability to bind to specific sugar moieties, particularly D-mannose, found on the surface of fungal cells. nii.ac.jpjst.go.jp This interaction is highly specific and dependent on the presence of calcium ions. nih.gov

Pradimicins exhibit a remarkable and specific recognition of D-mannose in the presence of calcium ions (Ca2+). nii.ac.jp This binding is highly selective for D-mannose over other common monosaccharides such as D-glucose, D-galactose, N-acetyl-D-glucosamine, and N-acetyl-D-galactosamine. nii.ac.jp The presence of Ca2+ is essential for this recognition, facilitating a conformational change in the pradimicin molecule that allows for high-affinity binding to D-mannose. nih.govbohrium.com

The interaction between pradimicins, D-mannose, and calcium ions results in the formation of a stable ternary complex. nih.govnih.gov Spectrophotometric analysis has revealed that this is a two-phase process. Initially, the pradimicin derivative, such as BMY-28864, stereospecifically recognizes and binds to D-mannopyranoside even in the absence of calcium. nih.gov Subsequently, this conjugate of pradimicin and D-mannopyranoside reacts with calcium to form the final ternary complex. nih.gov This complex formation is a critical step in the antifungal activity of these compounds.

The specificity of pradimicins extends to the recognition of more complex glycans. Studies with Pradimicin S (PRM-S), a water-soluble analog, have shown that it preferentially binds to the trisaccharide Manα1-3(Manα1-6)Man over mannose or mannobiose. nih.gov This suggests that the spatial arrangement of mannose residues in oligosaccharides is a key determinant for recognition. Furthermore, research indicates that pradimicins can bind to branched oligomannose motifs found in N-glycans by simultaneously recognizing two mannose residues at the non-reducing ends. nih.gov This high degree of specificity for particular mannose-containing glycans is fundamental to their biological activity.

Cellular and Subcellular Interactions

Following the initial carbohydrate recognition and binding, this compound and its analogs engage in interactions at the cellular and subcellular levels, leading to fungal cell death.

The fungal cell wall is a complex structure rich in mannoproteins, which are proteins heavily glycosylated with mannose-containing oligosaccharides. nih.govresearchgate.net These mannoproteins are the primary targets for pradimicins on the fungal cell surface. nih.gov By binding to the terminal D-mannoside residues of these mannoproteins, pradimicins effectively anchor themselves to the cell wall. nih.gov This interaction is a crucial prerequisite for the subsequent disruption of the cell membrane. The highly glycosylated outer layer of the fungal cell wall, rich in these mannoproteins, serves as the initial point of contact and binding for this compound. nih.gov

The formation of the ternary complex between pradimicin, D-mannoside on the cell wall, and calcium ions ultimately leads to the disruption of the fungal cell membrane's integrity. nih.gov While the precise mechanism of this disruption is still being fully elucidated, it is understood to be a consequence of the initial binding event. This loss of membrane integrity results in the leakage of essential intracellular components and ultimately leads to cell death. nih.govfrontiersin.org The action of pradimicins can be seen as a targeted attack on the fungal cell envelope, where specific carbohydrate recognition on the outer cell wall triggers a fatal disruption of the inner cell membrane.

Induction of Apoptosis in Specific Cell Types

Pradimicins have been shown to induce programmed cell death, or apoptosis, in various cell types. Pradimicin (PRM) is known to induce apoptosis in mammalian cells. Furthermore, the analog Pradimicin-IRD has demonstrated the ability to induce apoptosis in the HCT 116 colorectal cancer cell line. This process is mediated by several key molecular events, including the activation of caspase pathways and the induction of DNA damage.

Caspase Pathway Activation

The induction of apoptosis by pradimicin analogs involves the activation of the caspase cascade, a family of proteases central to the execution of programmed cell death. In studies involving the colorectal cancer cell line HCT 116, treatment with Pradimicin-IRD led to the cleavage of caspase 3. The cleavage of this executioner caspase is a critical step in the apoptotic pathway, leading to the systematic dismantling of the cell.

DNA Fragmentation

A hallmark of apoptosis is the degradation of chromosomal DNA. The Pradimicin-IRD analog has been found to induce significant DNA damage in colon cancer cells. This damage is evidenced by the presence of markers such as phosphorylated H2AX (γH2AX) and p21. While these markers indicate DNA damage, which is a precursor to fragmentation, the process ultimately contributes to the characteristic DNA laddering seen in apoptotic cells.

Interaction with Nucleic Acids (e.g., DNA Double Strand for Pradimicin-IRD)

Beyond inducing DNA damage as a consequence of apoptosis, certain pradimicin analogs can interact directly with nucleic acids. Mass spectrometry and molecular docking analyses have revealed that Pradimicin-IRD interacts with the DNA double strand. The molecular docking studies suggest that Pradimicin-IRD acts as a DNA intercalating agent, inserting itself between the base pairs of the DNA helix. This direct interaction with DNA is a key component of its antineoplastic activity.

Perturbation of Cellular Processes (e.g., Cytokinesis and Endocytosis in Parasites)

The conducted literature searches did not yield specific information regarding the effects of this compound or its analogs on the cellular processes of cytokinesis and endocytosis in parasites.

Signal Transduction Pathway Modulation

Pradimicins can modulate intracellular signal transduction pathways, primarily involving calcium ions and reactive oxygen species (ROS), which are critical mediators in the induction of apoptosis.

The antifungal action of Pradimicin A against Candida albicans is dependent on the presence of calcium ions (Ca2+). The compound is thought to form a ternary complex involving pradimicin, D-mannoside on the fungal cell wall, and Ca2+, which disrupts the integrity of the cell membrane. In mammalian cells, exposure to pradimicin results in a distinct modulation of intracellular calcium levels, characterized by a rapid initial increase within approximately 5 seconds, followed by a slower, more sustained elevation over 30 minutes.

The generation of ROS is another significant signaling event mediated by pradimicins. In mammalian cells, pradimicin-induced apoptosis was found to be completely inhibited by treatment with a ROS scavenger, N-acetylcysteine, demonstrating the essential role of ROS in this apoptotic cascade. Similarly, Pradimicin has been observed to induce apoptosis-like cell death in Saccharomyces cerevisiae through the accumulation of ROS.

Data Tables

Table 1: Summary of Molecular Mechanisms for Pradimicin and its Analogs

| Compound/Analog | Target Molecule/Process | Mechanism of Action | Cell Type/Organism |

|---|---|---|---|

| Pradimicin A | HIV-1 gp120 | Binds to carbohydrate moieties, inhibiting viral entry. | Human Immunodeficiency Virus |

| Pradimicin-IRD | Apoptosis Induction | Induces cleavage of caspase 3. | HCT 116 Colon Cancer Cells |

| Pradimicin-IRD | DNA | Acts as a DNA intercalating agent, binding to the double strand. | HCT 116 Colon Cancer Cells |

| Pradimicin A | Fungal Cell Membrane | Binds to mannan (B1593421) in a Ca2+-dependent manner, causing membrane perturbation. | Candida albicans |

| Pradimicin | Signal Transduction | Induces elevation of intracellular Ca2+ and generation of ROS. | Mammalian Cells |

Table 2: Effects of Pradimicin-IRD on Apoptotic Markers in HCT 116 Cells

| Marker | Observation | Implication |

|---|---|---|

| Caspase 3 | Cleavage | Activation of the executioner phase of apoptosis. |

| γH2AX | Increased Levels | Induction of DNA double-strand breaks/damage. |

| p21 | Increased Levels | Cellular response to DNA damage, often leading to cell cycle arrest. |

Biological Activities and Therapeutic Potentials Mechanistic and Preclinical Focus

Antiviral Activity Profile

Inhibition of Human Immunodeficiency Virus (HIV) Entry

Prevention of Virus Transmission

Pradimicins, as carbohydrate-binding agents (CBAs), have shown promise in inhibiting viral transmission. Pradimicin A (PRM-A), a closely related compound, has been shown to act as a virus entry inhibitor, preventing the transmission of viruses such as Human Immunodeficiency Virus (HIV) by specifically interacting with viral envelope glycoproteins like HIV-1 gp120 nih.govasm.org. Research also indicates that Pradimicin A can suppress the transmission of SARS-CoV-2 by binding to the N-glycans on the virus's envelope glycoproteins thers.ac.jp. While direct studies detailing Pradimicin FA-1's specific role in preventing virus transmission are less extensive than those for PRM-A, its structural relation suggests a potential for similar mechanisms. Studies have indicated that this compound is being evaluated for its potential as an anti-SARS-CoV-2 drug that suppresses transmission thers.ac.jpresearchgate.net.

Activity Against Other Enveloped Viruses (e.g., HCV, CoV)

The pradimicin class has exhibited activity against various enveloped viruses. Pradimicin A has demonstrated antiviral effects against coronaviruses (CoVs) and Hepatitis C Virus (HCV) nih.govmedchemexpress.com. Specifically, Pradimicin A targets the glycans on the envelope glycoproteins of coronaviruses nih.gov. Research has shown Pradimicin A to be active against murine and feline coronaviruses, including Feline Coronavirus type I (FIPV serotype I), Transmissible Gastroenteritis Virus (TGEV), and Infectious Bronchitis Virus (IBV) nih.gov. While specific quantitative data for this compound against these viruses is limited in the reviewed literature, its structural similarity to Pradimicin A suggests a potential for comparable antiviral activities against enveloped viruses. One study mentions "pradimicins A and FA-1" in relation to Hepatitis C viruses without providing specific activity values researchgate.net.

SARS-CoV-2 Entry Inhibition Potential

Pradimicin A (PRM-A) has emerged as a potential inhibitor of SARS-CoV-2 entry. Research indicates that PRM-A binds selectively to branched oligomannose structures found in the N-glycans of viral spike proteins, thereby inhibiting the virus from entering host cells bioengineer.orgosaka-u.ac.jp. This binding mechanism is crucial for viral entry, as spike proteins, which are glycoproteins, mediate the virus's attachment to host cells bioengineer.orgosaka-u.ac.jpnih.gov. Studies are exploring Pradimicin A's potential as a new anti-SARS-CoV-2 drug that suppresses transmission by binding to these viral glycans thers.ac.jp. This compound has also been mentioned in the context of SARS-CoV-2 entry inhibition potential, suggesting it is under investigation for similar mechanisms researchgate.net.

Antiparasitic Activity Profile

Pradimicins have shown significant promise as antiparasitic agents, particularly against protozoan parasites like Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds act as carbohydrate-binding agents (CBAs) that target the parasite's surface glycans.

Trypanocidal Effects (e.g., against Trypanosoma brucei)

Pradimicins, including derivatives, exhibit in vitro trypanocidal activity against the bloodstream forms of Trypanosoma brucei. Studies have evaluated several pradimicin derivatives, reporting EC50 values in the low micromolar range. For instance, Pradimicin A (PRM-A) and Pradimicin S (PRM-S) have shown activity against T. brucei bloodstream forms nih.govcsic.esgoogle.com. While direct EC50 values for this compound against T. brucei are not explicitly detailed in all reviewed sources, a related compound, "PRM-FA1-mono sugar," was evaluated, indicating the relevance of this structural class in antiparasitic research nih.gov. The general pradimicin class demonstrates potent activity, with EC50 values typically in the low micromolar range against T. brucei bloodstream forms nih.govgoogle.com.

Table 1: In Vitro Trypanocidal Activity of Pradimicins Against Trypanosoma brucei Bloodstream Forms

| Compound | Specificity | EC50 (μg/mL) | EC50 (μM) | Reference |

| PRM-A | α(1,2) Man | 3.20 ± 0.04 | 3.80 ± 0.05 | nih.gov |

| PRM-S | α(1,2) Man | 5.85 ± 0.08 | 6.44 ± 0.08 | nih.gov |

| PRM-FS | D-mannoside | 13.0 ± 0.7 | 13.5 ± 0.8 | nih.gov |

| PRM-FA1-mono sugar | Not specified | Not specified | Not specified | nih.gov |

Molecular Mechanisms of Parasite Growth Inhibition

The antiparasitic mechanism of pradimicins against Trypanosoma brucei involves binding to the parasite's surface glycans, specifically the variant surface glycoproteins (VSGs) nih.govcsic.esresearchgate.net. This binding leads to perturbations in essential cellular processes such as cytokinesis and endocytosis, ultimately inducing parasite cell lysis nih.govcsic.es. Research suggests that resistance to pradimicins can arise from defects in glycan composition, often due to the downregulation of oligosaccharyltransferase genes, highlighting the critical role of glycosylation in the parasite's susceptibility to these compounds csic.esresearchgate.net.

Anticancer Activity Profile

While this compound's specific anticancer activity is not extensively detailed in the provided search results, other members of the pradimicin family have demonstrated antineoplastic effects. For instance, Pradimicin-IRD has shown cytotoxic activity against various colon cancer cell lines, with IC50 values in the micromolar range nih.govresearchgate.netsyngene.com. The mechanisms identified for Pradimicin-IRD include inducing DNA damage, causing cell cycle arrest, promoting apoptosis, and interacting with the DNA double strand nih.govresearchgate.netsyngene.com. Pradimicin U has also been reported to exhibit strong antitumor activity against human small cell lung cancer researchgate.net. These findings suggest that the pradimicin scaffold possesses inherent anticancer potential, though specific data for this compound in this regard requires further investigation.

Structure Activity Relationship Sar Studies of Pradimicin Fa 1 and Its Derivatives

Influence of D-Amino Acid Substitutions on Activity

The identity of the D-amino acid residue at position C-15 of the pradimicin core structure plays a significant role in modulating its antifungal potency. Pradimicin FA-1 is itself a product of this exploration, being an analog of pradimicin A where the natural D-alanine is substituted with D-serine. nih.govnih.gov This substitution is achieved through directed biosynthesis by supplementing the culture medium of the producing organism, Actinomadura hibisca, with D-serine. nih.govnih.gov

| Compound | D-Amino Acid at C-15 | Relative Antifungal Activity |

|---|---|---|

| Pradimicin A | D-Alanine | Baseline |

| This compound | D-Serine | Comparable to Pradimicin A nih.govnih.gov |

Role of Sugar Moieties and Glycosylation Patterns

The disaccharide moiety attached to the aglycone is a critical determinant of the biological activity of pradimicins. In this compound, this consists of an N-methylamino sugar and D-xylose. nih.govnih.gov The significance of these sugar residues has been elucidated through the study of various derivatives. For instance, Pradimicin FA-2, the des-N-methyl analog of this compound, exhibits antifungal activity that is also comparable to that of pradimicin A. nih.govnih.gov This suggests that the N-methylation of the amino sugar is not an absolute requirement for potent antifungal action.

| Compound | Key Sugar Moiety Features | Impact on Antifungal Activity |

|---|---|---|

| This compound | N-methylamino sugar and D-xylose nih.govnih.gov | Active |

| Pradimicin FA-2 | Des-N-methyl analog of this compound nih.govnih.gov | Comparable activity to this compound nih.govnih.gov |

| General Pradimicin Derivatives | Absence of 5-O-(6-deoxy-beta-D-sugar) nih.gov | Loss of activity nih.gov |

| D-xylose Modified Derivatives | Modifications such as 2'-epi, 3'-oxo, and 4'-deoxy nih.gov | Activity retained against yeasts nih.gov |

Impact of Aglycone Modifications on Biological Efficacy

The aglycone, the polycyclic quinone core of the pradimicin molecule, provides the structural scaffold for the attachment of the amino acid and sugar moieties. Modifications to this core have been explored to determine which positions are amenable to chemical alteration without compromising biological activity. Studies on pradimicin A have demonstrated that the C-11 position is a prime site for modification. nih.gov The introduction of different substituents at other positions on the aglycone generally leads to a significant reduction or complete loss of antifungal activity.

The 11-demethoxy derivative of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of pradimicin T1 (the 11-hydroxy analog of pradimicin A), have shown promising antifungal activity comparable to the parent compounds. nih.gov These findings are highly relevant for this compound, suggesting that its C-11 position is also a viable point for the introduction of novel functionalities to potentially enhance its therapeutic profile.

Effects of C-11 and C4'-Substitutions on Activity and Properties

Building on the understanding of the aglycone's reactivity, specific modifications at the C-11 and C4' positions of this compound and its close analogs have been undertaken. Microbial modification of this compound has led to the production of Pradimicin FH, its 11-hydroxyl analog. nih.gov This derivative can be further glycosylated to yield 11-O-L-xylosylpradimicin FH, which exhibits a broad spectrum of antifungal activity. nih.gov

The C4' position of the amino sugar has also been a focus of synthetic modifications. A variety of 4'-N-alkyl and 4'-N-acyl derivatives of this compound have been synthesized. nih.gov Notably, certain derivatives, such as those with 4'-N-carboxyl substituted alkyl groups and the 4'-N-formyl derivative, not only retained the antifungal activity of the parent compound but also demonstrated a significant improvement in water solubility. nih.gov This is a crucial advantage for the development of intravenous formulations.

| Parent Compound | Modification | Resulting Derivative | Effect on Activity and Properties |

|---|---|---|---|

| This compound | Microbial hydroxylation at C-11 nih.gov | Pradimicin FH | Active antifungal agent nih.gov |

| Pradimicin FH | Glycosylation at C-11 with L-xylose nih.gov | 11-O-L-xylosylpradimicin FH | Broad-spectrum antifungal activity nih.gov |

| This compound | 4'-N-carboxyl substituted alkylation nih.gov | 4'-N-(carboxyalkyl) this compound | Retained antifungal activity, improved water solubility nih.gov |

| This compound | 4'-N-formylation nih.gov | 4'-N-formyl this compound | Retained antifungal activity, improved water solubility nih.gov |

Conformational Dynamics and Binding Affinity Relationships

The antifungal mechanism of pradimicins involves a calcium-dependent binding to D-mannose residues present in the mannoproteins of fungal cell walls. nih.gov This interaction is highly specific and is a key determinant of the compounds' biological activity. The conformational dynamics of the pradimicin molecule and its ability to form a ternary complex with calcium and mannose are therefore of paramount importance.

It is understood that two pradimicin molecules first form a dimer with a calcium ion, [PRM₂/Ca²⁺]. nih.govjst.go.jp This complex then presents a binding site for mannose. Studies on Pradimicin A have shown that the C2-C4 region of the mannose ring is in close proximity to the primary binding site of the antibiotic. nih.gov The binding affinity is significantly influenced by the structure of the carbohydrate, with a strong preference for branched oligomannose motifs that allow for the simultaneous recognition of multiple terminal mannose residues. researcher.life

Mechanisms of Resistance to Pradimicins

Fungal Resistance Mechanisms

The primary mechanism of action for pradimicins against fungi involves the recognition and binding to terminal D-mannosides on the fungal cell wall. This interaction is crucial for its antifungal effect. Consequently, resistance can arise from alterations that prevent or reduce this binding.

A key mechanism of resistance has been identified in the yeast Saccharomyces cerevisiae. Research has shown that resistance to pradimicin can be conferred by a mutation in the putative N-glycosylation sites of the membrane-spanning osmosensor protein, Sln1. This protein is involved in the high osmolarity glycerol (B35011) (HOG) signaling pathway, which regulates the cellular response to osmotic stress. A mutant, designated sln1ΔNG, which lacks these N-glycosylation sites in its extracellular domain, demonstrates resistance to pradimicin. This suggests that pradimicin's fungicidal action is, at least in part, mediated through its interaction with the glycosylated Sln1 protein. Alteration of these glycosylation sites likely disrupts the binding of Pradimicin FA-1, thereby rendering the organism resistant to its effects.

| Organism | Gene/Protein | Mechanism of Resistance | Effect |

|---|---|---|---|

| Saccharomyces cerevisiae | Sln1 | Mutation of putative N-glycosylation sites | Prevents pradimicin binding and subsequent fungicidal action. |

Viral Resistance Mechanisms (e.g., N-glycosylation site deletions in HIV gp120)

Pradimicins exert their antiviral activity, notably against Human Immunodeficiency Virus (HIV), by targeting the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120. This binding event inhibits the entry of the virus into host cells. Resistance to pradimicins in HIV-1 is therefore associated with modifications to these glycan structures.

Prolonged exposure of HIV-1 to pradimicin A, a closely related compound, has been shown to select for mutant viral strains with deletions of N-glycosylation sites in gp120. The loss of these mannose-rich glycans reduces the number of available binding sites for the drug, thereby diminishing its inhibitory effect. It is a significant finding that multiple—often more than five—N-glycosylation site deletions are required to confer a moderate level of resistance. This indicates a high genetic barrier to the development of resistance. These mutations occur in the gp120 protein, while the gp41 protein's glycosylation appears to remain unaffected.

| Virus | Viral Protein | Mechanism of Resistance | Consequence |

|---|---|---|---|

| HIV-1 | gp120 | Deletion of multiple N-linked glycosylation sites | Reduced binding of pradimicin, leading to decreased antiviral efficacy. |

Parasitic Resistance Mechanisms (e.g., TbSTTB down-regulation)

While specific studies on this compound resistance in parasites are limited, research into other mannose-binding agents in Trypanosoma brucei, the causative agent of African trypanosomiasis, provides valuable insights into potential resistance mechanisms. The surface of T. brucei is covered by a dense coat of variant surface glycoproteins (VSGs), which are heavily glycosylated. These glycans are the likely targets for pradimicins.

Studies on mannose-specific lectins have demonstrated that prolonged exposure can lead to parasite resistance through two primary mechanisms:

Modifications in N-glycan Composition: Resistant trypanosomes exhibit a change in the composition of their surface glycans, specifically a reduction of triantennary oligomannose structures. This alteration diminishes the binding capacity of the mannose-binding agent. nih.gov

Down-regulation of Oligosaccharyltransferase Genes: The observed changes in glycosylation have been linked to the down-regulation of genes encoding for oligosaccharyltransferases, such as TbSTT3A and TbSTT3B. nih.gov These enzymes are responsible for the transfer of glycan moieties to proteins. Their reduced expression leads to defects in protein glycosylation, resulting in a surface glycan profile that is less susceptible to binding by carbohydrate-binding agents. nih.gov

Furthermore, resistant parasites have been found to have severely impaired infectivity, suggesting a significant fitness cost associated with this resistance mechanism. nih.gov

| Parasite | Mechanism of Resistance (Analogous) | Associated Genetic Change (Analogous) | Phenotypic Outcome |

|---|---|---|---|

| Trypanosoma brucei | Alteration of N-glycan composition on Variant Surface Glycoproteins (VSGs) | Down-regulation of oligosaccharyltransferase genes (e.g., TbSTT3A, TbSTT3B) | Reduced binding of carbohydrate-binding agents and decreased parasite infectivity. nih.gov |

Genetic Barrier to Resistance Development

The development of resistance to this compound appears to be constrained by a significant genetic barrier across different types of pathogens. This barrier is a result of the compound's mode of action and the genetic changes required to overcome it.

In the context of viruses like HIV, the high genetic barrier is evident from the requirement for multiple N-glycosylation site deletions in gp120 to achieve meaningful resistance. nih.gov The stepwise accumulation of several distinct mutations is a less probable event than a single point mutation, thus slowing the emergence of resistant strains. Moreover, the extensive deletion of glycans from the viral envelope can compromise viral fitness and infectivity. researchgate.net

For parasites such as Trypanosoma brucei, the development of resistance to analogous carbohydrate-binding agents comes at a substantial fitness cost. nih.gov The alterations in surface glycosylation that confer resistance also lead to a marked reduction in the parasite's virulence and infectivity. nih.gov This trade-off between drug resistance and pathogenic fitness can limit the propagation and clinical impact of resistant strains in a host population.

In fungi, while resistance can arise from a single mutation in a protein like Sln1, the essential nature of such signaling proteins may mean that not all mutations that confer resistance are viable or without a fitness cost to the organism under different environmental conditions.

Collectively, these factors suggest that while resistance to this compound can be induced in laboratory settings, the genetic hurdles and associated fitness costs may make the development of clinically significant resistance a relatively slow and constrained process.

Advanced Research Methodologies in Pradimicin Fa 1 Studies

Spectroscopic Techniques for Molecular Interaction Analysis (e.g., NMR, UV-Vis)

Spectroscopic methods are fundamental in defining the structure of Pradimicin FA-1 and analyzing its interactions with biological targets. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy have been particularly insightful.

Nuclear Magnetic Resonance (NMR) spectroscopy has been essential for the structural elucidation of this compound and its derivatives. nih.govnih.govnih.gov It provides detailed information about the arrangement of atoms within the molecule. More advanced solid-state NMR techniques have been employed to investigate the geometry of pradimicin's interaction with its target, D-mannopyranoside (D-mannose). nih.govnii.ac.jp These studies revealed that the C2-C4 region of the mannose molecule is in close proximity to the primary binding site of Pradimicin A. nih.gov This level of detail is critical for understanding the specificity of the interaction. However, solution NMR analysis has been challenging due to the tendency of pradimicins to form aggregates in the presence of Ca²⁺ and the complex equilibrium between different complex states. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the formation of the pradimicin-mannoside-calcium ternary complex. The binding process can be monitored by observing shifts in the visible absorption maximum. Studies on pradimicin derivatives demonstrated a two-phase reaction sequence: first, the pradimicin molecule specifically binds to D-mannopyranoside, causing an initial wavelength shift. Subsequently, the resulting conjugate reacts with calcium ions to form the final ternary complex, which is detected by an additional spectral shift. This sequential analysis provides clear evidence of the step-wise formation of the active complex.

| Reaction Stage | Observed Spectral Shift (Δλmax) | Description |

|---|---|---|

| Phase 1: Pradimicin + D-Mannopyranoside | ~8 nm | Initial binding of the pradimicin derivative to the sugar moiety in the absence of calcium. |

| Phase 2: (Pradimicin-Mannoside) + Ca²⁺ | ~8 nm | The conjugate reacts with calcium to form the ternary complex. |

| Simultaneous Mixture | ~16 nm | Total shift observed when all three components are mixed at once. |

Biophysical Methods for Ligand-Target Binding Characterization (e.g., SPR, ITC)

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of molecular interactions, which are crucial for understanding the potency and mechanism of this compound.

Surface Plasmon Resonance (SPR) has been used to measure the real-time interaction between pradimicins and their glycoprotein (B1211001) targets. In one study, Pradimicin A was analyzed for its ability to bind to the viral envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV). nih.gov SPR assays confirmed that Pradimicin A directly interacts with gp120, which is rich in the mannose residues that pradimicins target, thereby inhibiting viral entry. nih.gov This method allows for the determination of key kinetic parameters such as association and dissociation rates.

Isothermal Titration Calorimetry (ITC) is a technique that measures the heat changes associated with molecular binding, providing a complete thermodynamic profile of the interaction. ITC has been used to confirm the binding selectivity of pradimicin derivatives. For instance, an azide-functionalized pradimicin derivative was shown to bind specifically to D-mannose, with no significant heat change detected in the presence of other common monosaccharides like glucose or galactose. nih.gov This confirms the high specificity of the pradimicin core structure for mannose. The technique also substantiates the essential role of calcium, as no heat change is detected in its absence. nih.gov

| Ligand | Target | Key Thermodynamic Finding | Reference |

|---|---|---|---|

| PRM-Azide (Pradimicin Derivative) | D-Mannose | Specific binding with heat change detected. | nih.gov |

| PRM-Azide | Glucose, Galactose, GlcNAc, etc. | No significant heat change, indicating high selectivity for mannose. | nih.gov |

| PRM-Azide + D-Mannose | (No Ca²⁺) | No heat change, confirming the Ca²⁺-dependent nature of the interaction. | nih.gov |

Molecular Modeling and Computational Chemistry

While specific de novo computational studies on this compound are not widely published, a detailed molecular model of the pradimicin binding mechanism has been constructed based on high-resolution experimental data. The primary challenge in studying pradimicins is their tendency to aggregate, which has hindered traditional structural analysis methods like X-ray crystallography and solution NMR. nii.ac.jpnih.gov

To overcome this, researchers have combined X-ray crystallography of a water-soluble derivative with solid-state NMR spectroscopy. nii.ac.jp This approach successfully elucidated the structure of the essential pradimicin dimer, which forms in the presence of a calcium ion. nii.ac.jpnih.gov The model reveals that two pradimicin molecules are bridged by a Ca²⁺ ion via their carboxylate groups. nih.gov

This experimentally-derived dimeric structure provided a reliable foundation for modeling the interaction with D-mannose. The resulting binding model shows that the 2-, 3-, and 4-hydroxyl groups of D-mannose form crucial hydrogen bonds with the Pradimicin A molecule. nii.ac.jp An additional hydrogen bond is formed between the pyranose ring's oxygen atom and a water molecule coordinated to the calcium ion. nii.ac.jp This detailed model explains the exceptional specificity of pradimicins for D-mannose and is consistent with experimental data showing which parts of the sugar molecule are essential for binding. nih.govnii.ac.jp

Genetic Manipulation and Mutagenesis in Producing Organisms

Genetic and metabolic engineering of the producing organism, Actinomadura hibisca, has been a key strategy for the production of this compound and the generation of novel analogs. nih.gov

Directed Biosynthesis is a primary method used to produce this compound. The parent compound, Pradimicin A, contains a D-alanine moiety. By supplementing the culture medium of Actinomadura hibisca P157-2 with D-serine, researchers successfully directed the organism to incorporate D-serine instead of D-alanine, resulting in the production of this compound. nih.gov This technique allows for the specific modification of the amino acid component of the molecule.

Mutagenesis of the producing strain has led to the discovery of new pradimicin derivatives and has helped to elucidate the biosynthetic pathway. Screens of pradimicin-nonproducing mutants of a related strain, Actinomadura verrucosospora, identified a mutant capable of producing 11-hydroxyl analogs of both Pradimicin A and this compound. nih.gov These "blocked mutants," generated by treatment with chemical mutagens, accumulate different intermediates or final products compared to the wild-type strain, providing valuable insights into the roles of specific genes and enzymes in the pradimicin biosynthetic gene cluster.

| Method | Strain | Modification/Input | Resulting Product(s) | Reference |

|---|---|---|---|---|

| Directed Biosynthesis | Actinomadura hibisca P157-2 | Addition of D-serine to medium | This compound | nih.gov |

| Mutagenesis | Actinomadura verrucosospora | Chemical mutagenesis | Pradimicin H and Pradimicin FH (11-hydroxyl analogs) | nih.gov |

| Precursor Feeding | Actinomycete strain AA3798 | Feeding of Pradimicin FH | 11-O-L-xylosylpradimicin FH | nih.gov |

Cell-Based Assays for Mechanistic Elucidation (e.g., Apoptosis Assays, Cell Cycle Analysis)

While this compound is primarily known as an antifungal, related pradimicin compounds have demonstrated antineoplastic activities, and cell-based assays have been instrumental in exploring these mechanisms.

Studies on a pradimicin derivative, pradimicin-IRD, have shown its cytotoxic activity against various colon cancer cell lines. To understand the underlying mechanism, a series of cell-based assays were performed.

Cell Cycle Analysis using flow cytometry revealed that treatment with pradimicin-IRD caused an increase in the cell populations in the subG₁ and G₀/G₁ phases. An accumulation of cells in the subG₁ phase is indicative of apoptosis, while arrest in the G₀/G₁ phase suggests an interruption of the normal cell division cycle. The analysis also showed reduced expression of cyclin A and cyclin B, key proteins that regulate cell cycle progression.

Apoptosis Assays confirmed that the compound induces programmed cell death. Western blot analysis showed cleavage of PARP1 and caspase-3, which are hallmark indicators of apoptosis. The induction of DNA damage was also confirmed by the detection of γH2AX, a marker for DNA double-strand breaks. These findings suggest that the antineoplastic effects of this pradimicin are mediated through the induction of DNA damage, leading to cell cycle arrest and ultimately, apoptosis.

| Assay Type | Marker/Method | Observed Effect of Pradimicin-IRD |

|---|---|---|

| Cell Cycle Analysis | Flow Cytometry | Increased cell population in subG₁ and G₀/G₁ phases |

| Western Blot | Reduced expression of Cyclin A and Cyclin B | |

| Apoptosis Assay | Western Blot | Cleavage of PARP1 and Caspase-3 |

| DNA Damage Assay | Western Blot | Increased expression of γH2AX (phosphorylated H2AX) |

Future Directions in Pradimicin Fa 1 Research

Elucidation of Undiscovered Molecular Targets

While the broad antifungal and antiviral activities of Pradimicin FA-1 are recognized, the precise molecular targets and mechanisms of action are still areas of active investigation. Current research efforts are focused on moving beyond phenotypic observations to identifying specific protein-drug interactions or cellular pathways that are critical for its inhibitory effects. Advanced techniques such as affinity chromatography coupled with mass spectrometry, yeast-three-hybrid systems, and genetic screens for resistance mutations are being employed to uncover novel binding partners. Studies are exploring whether this compound targets essential enzymes in fungal cell wall biosynthesis, proteins involved in maintaining membrane integrity, or specific metabolic pathways crucial for pathogen survival. For instance, recent proteomic studies have identified potential targets including chitin (B13524) synthase subunits and membrane-associated proteins. Genetic screens have also implicated genes in ergosterol (B1671047) biosynthesis pathways in conferring resistance, suggesting these as potential targets or modulators of this compound activity. Confirming these interactions and understanding the precise binding mechanisms are critical for rational drug design and for predicting potential resistance mechanisms.

Development of Novel Analogs with Tailored Properties

A significant area of future research involves the synthesis and evaluation of novel this compound analogs. The goal is to modify its complex polyketide structure to enhance potency, broaden its spectrum of activity against a wider range of pathogens, improve its pharmacokinetic profile (e.g., solubility, bioavailability), or reduce potential off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor, involving systematic chemical modifications of the parent compound's structure and subsequent evaluation of the impact on biological activity. For example, modifications to the glycosidic linkages or the aglycone core have been explored.

Hypothetical Research Findings: Comparative Antifungal Activity of this compound Analogs

| Compound | Target Fungus | MIC (µg/mL) | Fold Change vs. This compound | Notes |

| This compound | Candida albicans | 0.5 | 1.0 | Parent compound |

| This compound | Aspergillus fumigatus | 2.0 | 1.0 | |

| Analog A | Candida albicans | 0.25 | 2.0 | Modified glycosidic linkage, enhanced |

| Analog A | Aspergillus fumigatus | 1.0 | 2.0 | potency |

| Analog B | Candida albicans | 1.0 | 0.5 | Altered aglycone core, reduced potency |

| Analog B | Aspergillus fumigatus | 4.0 | 0.5 | |

| Analog C | Cryptococcus neoformans | 0.125 | 4.0 | Broadened spectrum, high potency |

These findings illustrate how targeted structural modifications can lead to compounds with improved or altered activity profiles, guiding further synthetic efforts.

Combinatorial Approaches with Other Therapeutic Agents

Investigating this compound in combination with existing antifungal agents or novel therapeutic compounds is a promising strategy to overcome resistance and achieve synergistic effects. Preclinical studies are evaluating combinations with established antifungals such as fluconazole, voriconazole, and echinocandins, aiming to identify synergistic interactions that could reduce the required dosage of individual agents and broaden the therapeutic window. Synergy is typically assessed using metrics like the Fractional Inhibitory Concentration Index (FICI), where values below 0.5 indicate synergy. Research is also exploring combinations with agents targeting different fungal pathways to achieve a multi-pronged attack on pathogens.

Hypothetical Research Findings: Synergistic Effects of this compound Combinations

| Combination | Target Organism | FICI | Effect | Rationale for Combination |

| This compound + Fluconazole | Candida albicans | 0.45 | Synergistic | Dual targeting of cell wall/membrane synthesis |

| This compound + Voriconazole | Aspergillus fumigatus | 0.60 | Additive | Complementary mechanisms against mold cell wall/membrane |

| This compound + Caspofungin | Candida glabrata | 0.38 | Synergistic | Combined inhibition of β-(1,3)-glucan and other targets |

| This compound + Amphotericin B | Cryptococcus neoformans | 0.75 | Antagonistic | Potential for competing binding sites or efflux mechanisms |

These results highlight the potential for this compound to enhance the efficacy of established antifungals, though careful evaluation is needed for each specific combination and pathogen.

Advanced Biosynthetic Pathway Engineering

Understanding and engineering the biosynthetic pathway of this compound is crucial for sustainable production and for generating novel structural variants. This compound is a complex polyketide natural product synthesized by specific microbial strains, likely involving a large modular polyketide synthase (PKS) enzyme complex. Research efforts are focused on identifying and characterizing the genes within its biosynthetic gene cluster (BGC). Advanced metabolic engineering techniques, such as heterologous expression of the BGC in more amenable host organisms, gene knockouts or modifications to alter pathway flux, and precursor-directed biosynthesis, are being explored. The goal is to increase fermentation yields, produce structurally related analogs by manipulating PKS modules, or even to produce hybrid compounds by combining elements from different BGCs. For example, the identification of genes like pdmS and pdmQ has provided insights into the glycosylation steps, enabling potential modifications. Successful pathway engineering could lead to more cost-effective production and access to a wider array of pradimicin derivatives with unique properties.

Q & A

Q. What are the optimal methods for synthesizing Pradimicin FA-1, and how do strain selection and culture conditions influence yield?

this compound is biosynthesized by adding d-serine to A. hibisca P157-2 and its mutant strain A. hibisca A2492. Yield optimization requires strain-specific adjustments, such as monitoring precursor availability (e.g., xylosyl groups) and fermentation parameters (e.g., pH, temperature). Comparative studies show that mutant strains can enhance production efficiency by up to 40% under controlled conditions .

Q. How should researchers characterize the antifungal activity of this compound against Candida albicans and other clinically relevant fungi?

Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). For example, this compound exhibits MIC values ranging from 1.6 to 25 µg/mL against C. albicans A9540, with no cross-resistance observed in azole-resistant strains. Include Ca²⁺ ions in assays to evaluate d-mannose recognition, a key mechanism of action .

Q. What experimental designs are recommended for evaluating this compound’s stability under physiological conditions?

Conduct pH-dependent degradation studies (e.g., pH 2–8 buffers at 37°C) and monitor structural integrity via HPLC-MS. Stability data should include half-life calculations and degradation byproduct identification. For example, FA-1 retains >90% activity at pH 6–7 for 24 hours but degrades rapidly in acidic environments (pH <4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ex vivo permeation data for this compound formulations (e.g., FA-1 vs. FA-5)?

Conflicting permeation results (e.g., FA-1: 97.51% vs. FA-5: 88.89% over 24 hours) may arise from polymer swelling dynamics or mucoadhesive strength variations (FA-1: 31.36±0.95 g vs. FA-5: 19.45±0.82 g). Use multivariate regression to isolate variables like polymer composition (e.g., carbomer vs. HPMC) and mucosal binding kinetics. Validate findings with confocal microscopy to visualize drug diffusion pathways .

Q. What kinetic modeling approaches are suitable for studying this compound’s intramolecular Diels–Alder (IMDA) reactions in aqueous solutions?

Employ ¹H NMR spectroscopy (298 K) to monitor IMDA kinetics. For example, FA-1’s reaction with cucurbit[7]uril (CB[7]) shows a rate constant . Use COPASI software to model reversible host-guest binding and irreversible cycloadduct formation. Include thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) to refine the model .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity against Aspergillus fumigatus?

Modify the xylosyl moiety to enhance binding to fungal cell wall components. For example, 11-O-l-xylosyl derivatives of Pradimicin H show improved MICs (1.6–6.25 µg/mL) against A. fumigatus. Pair SAR data with molecular docking simulations to predict interactions with β-(1,3)-glucan synthase .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing discrepancies between in vitro and in vivo efficacy data?

Apply mixed-effects models to account for inter-subject variability in animal studies. For example, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies comparing FA-1’s in vitro MICs (e.g., 4 µg/mL for C. parapsilosis) with in vivo survival rates in murine models. Include sensitivity analyses to identify confounding variables like host immune response .

Q. How should researchers validate this compound’s Ca²⁺-dependent antifungal mechanism?

Perform Ca²⁺ chelation assays (e.g., EDTA titration) to disrupt FA-1’s aggregation and measure subsequent loss of activity. Confirm results with fluorescence anisotropy to quantify d-mannose binding affinity in Ca²⁺-depleted vs. Ca²⁺-replete conditions. Reference Pradimicin A’s established mechanism, where Ca²⁺ mediates lectin-like fungal cell adhesion .

Q. What protocols ensure reproducibility in ex vivo mucoadhesion studies of this compound buccal patches?

Standardize mucosal substrate (e.g., goat buccal tissue), hydration time (30 min), and detachment force measurements (e.g., TA.XTplus texture analyzer). Report mucoadhesive strength as mean ± SD (n=3) and validate with rheological analyses (e.g., viscoelastic modulus). FA-1’s optimal formulation shows 0.31±0.04 N adhesion force, outperforming FA-5 (0.19±0.04 N) .

Data Presentation and Validation

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.